molecular formula C11H18O2 B12505205 3,7-Dimethylocta-2,6-dienyl formate CAS No. 61759-63-5

3,7-Dimethylocta-2,6-dienyl formate

Cat. No.: B12505205
CAS No.: 61759-63-5
M. Wt: 182.26 g/mol
InChI Key: FQMZVFJYMPNUCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylocta-2,6-dienyl formate can be synthesized through various methods. One common synthetic route involves the esterification of neryl alcohol with formic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions . Another method involves the Barton decarboxylation of linoleic acid derivatives .

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of neryl alcohol. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl formate as a pheromone involves binding to specific olfactory receptors in the target organism. This binding triggers a signaling cascade that results in behavioral changes, such as aggregation or alarm responses . The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways .

Comparison with Similar Compounds

3,7-Dimethylocta-2,6-dienyl formate is unique among similar compounds due to its specific structure and function. Similar compounds include:

In comparison, this compound is particularly notable for its role as an alarm pheromone in acarid mites, a function not commonly observed in other similar compounds .

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZVFJYMPNUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047615
Record name 3,7-Dimethylocta-2,6-dienyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61759-63-5
Record name 3,7-Dimethylocta-2,6-dienyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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